4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is a chemical compound with the molecular formula and a molecular weight of 213.26 g/mol. It is categorized under organic compounds, specifically as an aminobenzoic acid derivative. The compound is characterized by the presence of a dimethyl(oxo)-lambda6-sulfanylidene group attached to the amino and carboxylic acid functionalities of a benzoic acid structure.
4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid is classified as a small organic molecule within the broader category of aminobenzoic acids. These compounds typically contain an amine group attached to a benzenoid structure, which contributes to their chemical behavior and potential applications in various fields .
The synthesis of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid may involve several organic chemistry techniques, primarily focusing on the introduction of the dimethyl(oxo)-lambda6-sulfanylidene group onto an aminobenzoic acid precursor. While specific synthetic routes are not detailed in the available literature, common methods for synthesizing similar compounds include:
Technical details regarding reaction conditions such as temperature, solvent choice, and catalyst use would be critical for optimizing yield and purity but are not explicitly provided in the sources.
The molecular structure of 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid features:
The SMILES representation of this compound is CS(C)(=O)=Nc1ccc(C(=O)O)cc1
, which provides insight into its structural configuration .
Molecular weight: 213.26 g/mol
Chemical formula:
CAS number: 1934507-13-7
While specific chemical reactions involving 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid are not extensively documented, it can be inferred that:
Technical details regarding specific reaction pathways or mechanisms are not provided in the available literature.
Data regarding specific targets or pathways influenced by this compound are not available at this time.
Currently, detailed physical properties such as melting point, boiling point, and density for 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid are not available. This lack of data limits comprehensive analysis but suggests that further research is necessary to characterize these aspects.
The chemical properties are inferred based on its functional groups:
Relevant data or analyses regarding these properties remain scarce.
While specific applications for 4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid have not been explicitly documented, compounds within this class may find utility in:
Further exploration into its applications will depend on future research elucidating its properties and mechanisms of action.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: